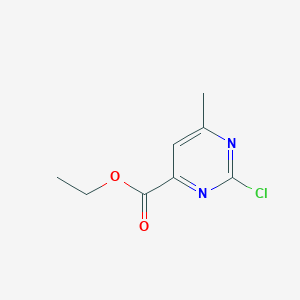

Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Crystal Structure and Catalytic Activity

The study presented in the first paper discusses the synthesis of an unsymmetric precursor, ethyl 6-acetylpyridine-2-carboxylate, which is used to prepare a new mono(imino)pyridine ligand and its corresponding Co(II) complex. The crystal structure of this complex is detailed, revealing a tridentate coordination to cobalt using [N, N, O] atoms and a distorted trigonal bipyramid geometry. This complex exhibits catalytic activity in ethylene oligomerization, demonstrating significant potential in industrial applications .

Reactions with Nucleophiles

The second paper explores the reactions of ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates with various O- and N-nucleophiles. The study finds that these reactions yield corresponding phenoxymethyl- and methoxymethylpyridine-3-carboxylates with O-nucleophiles, and with N-nucleophiles, they produce ethyl 6-alkyl(phenyl)-2-methyl-4-[(dimethylamino)methyl]pyridine-3-carboxylates and trisubstituted pyrrolopyridinones .

Synthesis of Pyrimidinecarboxylates

The third paper reports on the synthesis of ethyl and methyl 2,4-disubstituted 5-pyrimidinecarboxylates through the reaction of 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles. The resulting esters are hydrolyzed to carboxylic acids and then converted to pyrimidinamines and methyl or phenylpyrimidines, showcasing a method for producing various substituted pyrimidines .

Ammonia and Primary Amines Reactions

In the fourth paper, the reaction of ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates with ammonia and primary amines is investigated. This reaction produces 6-substituted 3-alkyl(aryl)-1-methyl-1,2-dihydropyrrolo[3,4-c]pyridin-7-ones, expanding the chemical repertoire of pyridine derivatives and their potential applications .

Crystal Structure of a Furo[2,3-d]pyrimidine Derivative

The fifth paper describes the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate. The detailed crystallographic analysis provides insights into the molecular arrangement and potential interactions of this compound, which could be relevant for its physical properties and reactivity .

Preparation of a Naphthyridine Derivative

The sixth paper outlines the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate. The synthetic route involves several steps, including reduction, regioselective deprotonation, methylation, and a sequence of reactions to regenerate the double bond, highlighting a complex synthetic strategy for this compound .

Antioxidant Pyrimidine Derivatives

Finally, the seventh paper presents the synthesis of novel ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives with potential antioxidant activity. These compounds are characterized and evaluated for their ability to scavenge free radicals, with some derivatives showing promising activity. This research contributes to the development of new antioxidant agents .

Aplicaciones Científicas De Investigación

- Specific Scientific Field : Pharmaceutical Research .

- Summary of the Application : Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate is used in the synthesis of novel triazole-pyrimidine hybrids, which have shown potential as neuroprotective and anti-neuroinflammatory agents . These compounds have been studied for their effects on human microglia and neuronal cell models .

- Methods of Application or Experimental Procedures : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

- Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . Also, a molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Propiedades

IUPAC Name |

ethyl 2-chloro-6-methylpyrimidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-3-13-7(12)6-4-5(2)10-8(9)11-6/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYPJIQULMYRSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC(=C1)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371324 |

Source

|

| Record name | ethyl 2-chloro-6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate | |

CAS RN |

265328-14-1 |

Source

|

| Record name | ethyl 2-chloro-6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.